Stearic acid, monoester with 2,2'-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol
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Overview
Description
Stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol is a complex organic compound with the molecular formula C28H57N3O5. It is known for its unique structure, which combines stearic acid with a monoester linkage to a polyamine derivative. This compound is used in various industrial and research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol typically involves the esterification of stearic acid with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ester linkage or the polyamine moiety.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or amine groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and as a delivery agent for bioactive molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of cosmetics, lubricants, and coatings due to its emulsifying and stabilizing properties
Mechanism of Action
The mechanism of action of stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, enhancing membrane stability and permeability. Additionally, it can form complexes with proteins, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Stearic acid, monoester with glycerol: This compound has a similar ester linkage but lacks the polyamine moiety.
Stearic acid, monoester with ethylene glycol: Similar structure but with a simpler diol instead of the polyamine derivative
Uniqueness
Stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol is unique due to its combination of stearic acid with a polyamine derivative, providing distinct chemical properties and applications. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile for various industrial and research uses .
Properties
CAS No. |
94248-60-9 |
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Molecular Formula |
C28H57N3O5 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
2-[2-[2-hydroxyethyl-[1-(2-hydroxyethyl)aziridin-2-yl]amino]aziridin-1-yl]ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C10H21N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;14-4-1-11-7-9(11)13(3-6-16)10-8-12(10)2-5-15/h2-17H2,1H3,(H,19,20);9-10,14-16H,1-8H2 |
InChI Key |
JSWMWCXBPQCPMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1C(N1CCO)N(CCO)C2CN2CCO |
Origin of Product |
United States |
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